3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzo[d]oxazole ring, an azetidine ring, and an imidazolidine-2,4-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the sulfonyl group: The benzo[d]oxazole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the azetidine ring: The sulfonylated benzo[d]oxazole is reacted with an appropriate azetidine precursor under basic conditions to form the azetidine ring.
Formation of the imidazolidine-2,4-dione moiety: Finally, the azetidine intermediate is reacted with an appropriate isocyanate or carbodiimide to form the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to activation or inhibition of signaling pathways.
Inhibiting enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.
Modulating gene expression: The compound may modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic acid pinacol ester: Similar structure but different functional groups.
N-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methyl)acetamide: Similar structure but different functional groups.
(S)-N-((S)-1-Cyano-2-(4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)ethyl)-1,4-oxazepane-2-carboxamide: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6S/c1-16-10-4-9(2-3-11(10)24-14(16)21)25(22,23)17-6-8(7-17)18-12(19)5-15-13(18)20/h2-4,8H,5-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCZJTFNUKQVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C(=O)CNC4=O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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